molecular formula C6H5Cl2NO2S B13138227 4-Amino-2-chlorobenzene-1-sulfonyl chloride

4-Amino-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B13138227
M. Wt: 226.08 g/mol
InChI Key: RPYMJFHKPUERAX-UHFFFAOYSA-N
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Description

This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively. The amino group enhances solubility in polar solvents and enables further functionalization, such as diazotization or acylation .

Properties

IUPAC Name

4-amino-2-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMJFHKPUERAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-chlorobenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 4-amino-2-chlorobenzene. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent and phosphorus pentachloride (PCl5) as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of 4-amino-2-chlorobenzene-1-sulfonyl chloride often involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism of action of 4-amino-2-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in the biological activity of many pharmaceuticals .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The sulfonyl chloride (-SO₂Cl) group in the target compound is more reactive toward nucleophiles compared to the sulfonyl fluoride (-SO₂F) in ’s analog, which is hydrolytically stable but less electrophilic .
  • Halogen Differences : The chlorine at C2 in the target compound provides moderate electron-withdrawing effects, while fluorine in ’s analog offers stronger electronegativity, influencing aromatic substitution rates .

Functional Group Impact on Applications: Amino Group Utility: The -NH₂ group in the target compound enables derivatization (e.g., acylation), whereas piperidine-sulfonyl analogs () are tailored for blood-brain barrier penetration due to increased lipophilicity . Bromine vs. Amino Groups: The brominated amido compound () is more suited for Suzuki-Miyaura cross-coupling reactions, leveraging bromine as a leaving group, unlike the non-halogenated amino group in the target compound .

Stability and Solubility: The target compound’s amino group enhances water solubility compared to the piperidine-sulfonyl analog, which is more lipid-soluble . Methanesulfonamido substituents () improve metabolic stability in drug candidates by resisting oxidative degradation .

Biological Activity

4-Amino-2-chlorobenzene-1-sulfonyl chloride, also known as sulfanilamide chloride, is a sulfonamide compound with significant biological activity. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, characterized by an amino group, a chlorine atom, and a sulfonyl chloride functional group, contributes to its reactivity and biological properties.

Molecular Structure

PropertyValue
Molecular Formula C6H6ClN2O2S
Molecular Weight 202.64 g/mol
IUPAC Name 4-amino-2-chlorobenzenesulfonyl chloride
Canonical SMILES ClC1=CC=C(S(=O)(=O)Cl)C=C1N

Physical Properties

The compound is typically a white to off-white crystalline solid, soluble in polar solvents such as water and methanol. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions.

4-Amino-2-chlorobenzene-1-sulfonyl chloride exhibits biological activity primarily through its interaction with enzymes and receptors. It acts as a competitive inhibitor for various enzymes involved in metabolic pathways. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. Consequently, this compound can inhibit bacterial growth by disrupting folate metabolism.

Antimicrobial Activity

Research has demonstrated that 4-amino-2-chlorobenzene-1-sulfonyl chloride possesses significant antimicrobial properties. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Streptococcus pneumoniae

In vitro studies indicate that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against these pathogens.

Cytotoxicity and Pharmacological Effects

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown potential in the treatment of:

  • Breast cancer
  • Lung cancer

Further investigations are required to fully elucidate its mechanism of action in these contexts.

Study 1: Antibacterial Efficacy

A study published in Molecules assessed the antibacterial activity of several sulfonamide derivatives, including 4-amino-2-chlorobenzene-1-sulfonyl chloride. The findings highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential role in developing new antibiotics.

Study 2: Anticancer Properties

Research conducted on the anticancer properties of this compound revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study indicated that the compound induced G0/G1 phase cell cycle arrest and increased apoptosis markers .

Study 3: Mechanistic Insights

A mechanistic study published in Chemical Reviews detailed how 4-amino-2-chlorobenzene-1-sulfonyl chloride interacts with dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. The inhibition of DHPS leads to decreased folate levels, impairing bacterial growth and survival .

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